molecular formula C10H11NO B12540009 3-[(1R)-1-Hydroxypropyl]benzonitrile CAS No. 821799-14-8

3-[(1R)-1-Hydroxypropyl]benzonitrile

Cat. No.: B12540009
CAS No.: 821799-14-8
M. Wt: 161.20 g/mol
InChI Key: JKUICMQUKGWNDE-SNVBAGLBSA-N
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Description

3-[(1R)-1-Hydroxypropyl]benzonitrile is a chiral benzonitrile derivative characterized by a hydroxypropyl group at the 3-position of the benzene ring, with the (1R) stereochemical configuration at the hydroxyl-bearing carbon. The nitrile group contributes to its polarity and reactivity, while the hydroxypropyl moiety introduces stereochemical complexity, enabling applications in enantioselective transformations.

Properties

CAS No.

821799-14-8

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-[(1R)-1-hydroxypropyl]benzonitrile

InChI

InChI=1S/C10H11NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10,12H,2H2,1H3/t10-/m1/s1

InChI Key

JKUICMQUKGWNDE-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC(=C1)C#N)O

Canonical SMILES

CCC(C1=CC=CC(=C1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-1-Hydroxypropyl]benzonitrile typically involves the reaction of benzonitrile with a suitable hydroxypropylating agent under controlled conditions. One common method is the reaction of benzonitrile with ®-1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-[(1R)-1-Hydroxypropyl]benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-1-Hydroxypropyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution reactions.

Major Products

    Oxidation: 3-[(1R)-1-Oxopropyl]benzonitrile.

    Reduction: 3-[(1R)-1-Aminopropyl]benzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1R)-1-Hydroxypropyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1R)-1-Hydroxypropyl]benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Spectral Properties of Selected Compounds

Compound Name Substituent Position Chain Length Stereochemistry Notable Spectral Data (13C NMR) Applications
3-[(1R)-1-Hydroxypropyl]benzonitrile 3 C3 (1R) Nitrile C: ~113–150 ppm Chiral ligands, intermediates
4-[(1R)-1-Hydroxypropyl]benzonitrile 4 C3 (1R) Hydroxyl C: ~70–75 ppm Asymmetric synthesis
3-(1-Hydroxyethyl)benzonitrile 3 C2 - Nitrile C: ~144–150 ppm Solubility-enhanced catalysts
4-((1R,3R)-1-Hydroxy-3-methylpent-4-en-1-yl)benzonitrile 4 C5 (unsaturated) (1R,3R) Olefinic C: ~126–136 ppm Cycloaddition reactions

Research Findings and Trends

  • Stereochemical Impact : The (1R) configuration in 3-[(1R)-1-Hydroxypropyl]benzonitrile is favored in ligand design for Rh-catalyzed hydrogenation, achieving >90% enantiomeric excess (ee) in some systems .

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